N-(4-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-15-3-6-17(7-4-15)25-9-11-26(12-10-25)19(27)8-5-16-14-30-21(23-16)24-20(28)18-2-1-13-29-18/h1-4,6-7,13-14H,5,8-12H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVQLYWIUAGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes current knowledge regarding its biological effects, focusing on pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features:
- Piperazine Ring : Associated with various pharmacological activities, including antipsychotic and antidepressant effects.
- Thiazole and Furan Rings : These heterocycles contribute to the compound's interaction with biological targets.
1. Dopamine Receptor Affinity
Research indicates that compounds with similar structural features exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, derivatives of piperazine have shown IC50 values as low as 0.057 nM for D4 receptors, suggesting potential applications in treating neuropsychiatric disorders .
2. Antimicrobial Activity
Preliminary studies have demonstrated that compounds containing piperazine and thiazole exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives showed IC50 values ranging significantly, indicating their potential as antimicrobial agents .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives have shown promising results with IC50 values in the low micromolar range, suggesting their utility in treating conditions like Alzheimer's disease and infections associated with urease-producing bacteria .
Study 1: Neuropharmacological Evaluation
In a study assessing neuropharmacological properties, derivatives of the compound were tested in models of epilepsy. The results indicated anticonvulsant activity without significant hepatotoxicity or neurotoxicity at therapeutic concentrations (up to 10 µM) . This safety profile supports further development for neurological applications.
Study 2: Antimicrobial Screening
A series of synthesized compounds were screened against multiple bacterial strains. The most active compounds demonstrated strong inhibition against Bacillus subtilis, with IC50 values significantly lower than established antibiotics, highlighting their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the piperazine ring and the introduction of various substituents can enhance biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased receptor affinity |
| Variation in alkyl chain length | Altered enzyme inhibition potency |
| Substituents on furan ring | Enhanced antimicrobial properties |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer activity. A study highlighted that derivatives of thiazole, including those similar to N-(4-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, demonstrated promising results against various cancer cell lines. These compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in human pancreatic and gastric cancer cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Similar piperazine derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), which is linked to neurodegenerative diseases. The inhibition of MAO-B activity by these compounds indicates a potential application in treating conditions like Parkinson's disease .
Anti-inflammatory and Antiplatelet Activities
Recent studies have explored the anti-inflammatory properties of thiazole-based compounds. The synthesis of derivatives has shown that modifications can enhance anti-inflammatory and antiplatelet activities, making them candidates for treating cardiovascular diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic pathway:
- Formation of Thiazole Ring : The initial step involves the reaction of appropriate thioketones with α-halo ketones to form thiazole derivatives.
- Piperazine Integration : The thiazole derivative is then reacted with piperazine derivatives under basic conditions to introduce the piperazine moiety.
- Furan and Carboxamide Formation : Finally, the furan ring is introduced through cyclization reactions, followed by the formation of the carboxamide group through acylation reactions.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed.
Case Study on Anticancer Activity
A specific study evaluated a series of thiazole-piperazine derivatives against several cancer cell lines, including breast and lung cancer cells. The results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Neuroprotective Study
In another investigation, the neuroprotective effects of similar compounds were assessed using in vitro models of neurodegeneration. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting their potential use in neurodegenerative disease therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiazole Scaffolds
Several compounds share structural motifs with the target molecule, particularly those combining piperazine, thiazole, and aromatic substituents. Key examples include:
Functional Group Variations and Pharmacological Implications
- Urea vs. Carboxamide Linkers: Compounds like 11a–11o (Molecules 2013) utilize urea groups, which confer rigidity and strong hydrogen-bonding capacity.
- Chlorophenyl vs. Trifluoromethyl Substitutions : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, while analogues like 11k (4-chloro-3-CF₃-phenyl) exhibit enhanced electronegativity, which may improve receptor selectivity .
- Sulfonamide vs. Furan Carboxamide : Compound 28 (IRENAVASKEVICIENE) incorporates a sulfamoyl group, which is highly polar and may limit blood-brain barrier penetration. The furan carboxamide in the target compound balances polarity and lipophilicity, making it more suitable for central nervous system targets .
Research Findings and Limitations
- Receptor Binding: Piperazine-thiazole hybrids are known for dopamine D2 and serotonin 5-HT1A receptor modulation. The absence of a urea group in the target compound may reduce off-target effects compared to 11a–11o, but this requires experimental validation .
- Data Gaps : Critical parameters such as IC₅₀ values, solubility, and in vivo efficacy for the target compound are absent in the reviewed literature, limiting direct pharmacological comparisons.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The compound is typically synthesized via multi-step procedures involving coupling reactions. For example:
- Amide bond formation : Benzofuran-2-carboxylic acid derivatives are coupled with amine intermediates (e.g., 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol) using coupling agents like HBTU or BOP in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Optimization : Yields (40–85%) depend on reaction time (12–24 hours), solvent choice, and purification methods (e.g., silica gel chromatography). Acidic or basic workup conditions are critical for isolating HCl salts .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- NMR spectroscopy : and NMR (e.g., DMSO-d6 or CDCl) confirm piperazine, thiazole, and furan moieties. Coupling constants (J values) validate stereochemistry and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., 425.91 g/mol for related analogs) .
- Elemental analysis : Validates purity (>98%) and salt stoichiometry (e.g., HCl·0.5HO) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate receptor binding affinity and selectivity?
- Radioligand displacement assays : Use -labeled ligands (e.g., dopamine D3 receptor antagonists) to measure IC values. For example, enantioselective D3 receptor antagonism (e.g., K < 10 nM) is assessed using membrane preparations from transfected cells .
- Functional assays : cAMP accumulation or β-arrestin recruitment assays quantify inverse agonism/antagonism .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Substituent variation : Compare analogs with dichlorophenyl vs. methoxyphenyl groups on the piperazine ring. For example, 2,3-dichloro substitution enhances D3 affinity, while 2-methoxy reduces off-target binding .
- Linking chain optimization : Adjust the hydroxybutyl or oxopropyl spacer to balance pharmacokinetics (e.g., metabolic stability vs. brain penetration) .
Q. How can enantioselectivity be achieved and validated in synthesis?
- Chiral resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) .
- Stereochemical analysis : X-ray crystallography or NOESY NMR confirms absolute configuration. For example, (S)-enantiomers of piperazine derivatives show 10-fold higher D3 receptor affinity than (R)-forms .
Q. What methodological precautions are critical for reproducibility in pharmacological assays?
- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .
- Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across analogs?
Q. What analytical methods validate synthetic intermediates prone to degradation?
- Stability studies : Monitor compounds under accelerated conditions (40°C, 75% RH) using UPLC-PDA. Degradation products (e.g., hydrolyzed amides) are identified via MS/MS fragmentation .
- Salt form selection : HCl salts (vs. free bases) improve stability for long-term storage .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
